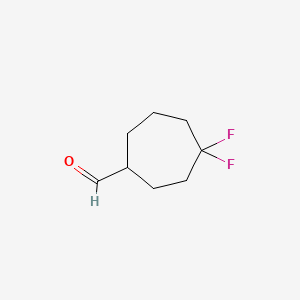
4,4-Difluorocycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorocycloheptane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is a cyclic aldehyde that consists of a cycloheptane ring with two fluorine atoms and a carbonyl group attached to it. This compound is used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4-Difluorocycloheptane-1-carbaldehyde typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the formation of the aldehyde group. One common method involves the fluorination of cycloheptane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocycloheptane is then subjected to formylation reactions to introduce the aldehyde group .
Analyse Chemischer Reaktionen
4,4-Difluorocycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Difluorocycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Dichlorocycloheptane-1-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
4,4-Difluorocyclohexane-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12F2O |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4,4-difluorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-1-2-7(6-11)3-5-8/h6-7H,1-5H2 |
InChI-Schlüssel |
WMMBWDYAHBQJJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(C1)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



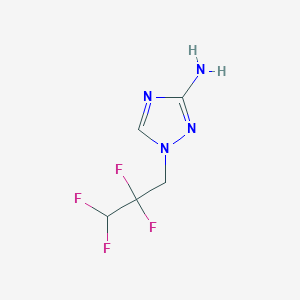
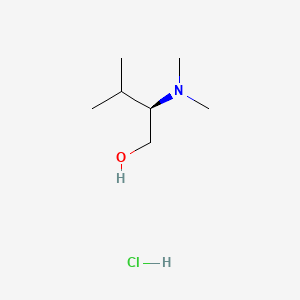
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
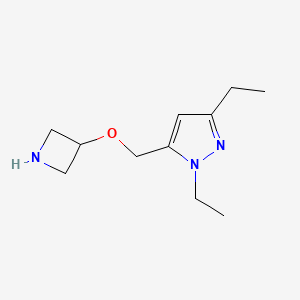

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
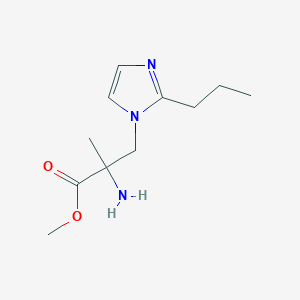
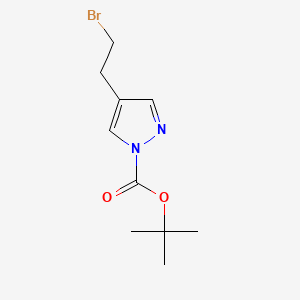
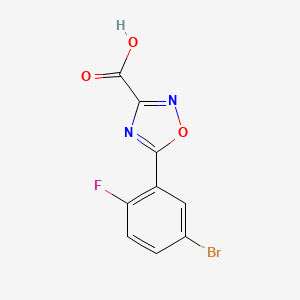
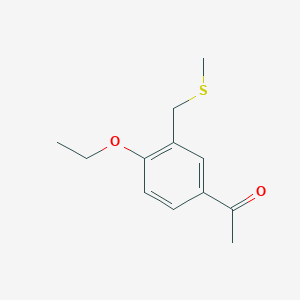
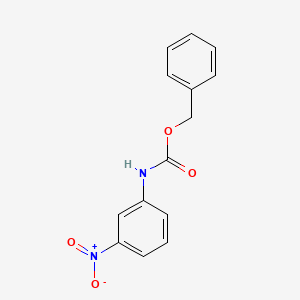
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

